3,5-Dibromo-1-pentyl-1H-1,2,4-triazole 3,5-Dibromo-1-pentyl-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1240571-46-3
VCID: VC11734844
InChI: InChI=1S/C7H11Br2N3/c1-2-3-4-5-12-7(9)10-6(8)11-12/h2-5H2,1H3
SMILES: CCCCCN1C(=NC(=N1)Br)Br
Molecular Formula: C7H11Br2N3
Molecular Weight: 296.99 g/mol

3,5-Dibromo-1-pentyl-1H-1,2,4-triazole

CAS No.: 1240571-46-3

Cat. No.: VC11734844

Molecular Formula: C7H11Br2N3

Molecular Weight: 296.99 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dibromo-1-pentyl-1H-1,2,4-triazole - 1240571-46-3

Specification

CAS No. 1240571-46-3
Molecular Formula C7H11Br2N3
Molecular Weight 296.99 g/mol
IUPAC Name 3,5-dibromo-1-pentyl-1,2,4-triazole
Standard InChI InChI=1S/C7H11Br2N3/c1-2-3-4-5-12-7(9)10-6(8)11-12/h2-5H2,1H3
Standard InChI Key SIUUJYLTZUKHIN-UHFFFAOYSA-N
SMILES CCCCCN1C(=NC(=N1)Br)Br
Canonical SMILES CCCCCN1C(=NC(=N1)Br)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

3,5-Dibromo-1-pentyl-1H-1,2,4-triazole has the molecular formula C₇H₁₀Br₂N₃, with a molecular weight of 296.99 g/mol. Its IUPAC name derives from the pentyl substituent at the N-1 position and bromine atoms at the 3- and 5-positions. The structure is represented below:

BrBrN—C—N—C—NCH₂(CH₂)₃CH₃\text{Br} \quad \text{Br} \\ \quad | \quad | \\ \text{N}—\text{C}—\text{N}—\text{C}—\text{N} \\ \quad | \quad \quad | \\ \quad \text{CH₂(CH₂)₃CH₃}

Comparative Analysis with Analogous Compounds

Key structural analogs and their properties are summarized in Table 1.

Table 1: Comparative Properties of Halogenated Triazoles

CompoundMolecular FormulaMolecular Weight (g/mol)SubstituentKey References
3,5-Dibromo-1-methyl-1H-1,2,4-triazoleC₃H₃Br₂N₃240.88Methyl (N-1)
3,5-Dibromo-1-nonyl-1H-1,2,4-triazoleC₁₁H₁₉Br₂N₃305.09Nonyl (N-1)
3,5-Dibromo-1-pentyl-1H-1,2,4-triazoleC₇H₁₀Br₂N₃296.99Pentyl (N-1)Inferred

The pentyl group enhances lipophilicity compared to methyl analogs, potentially improving membrane permeability in biological systems.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 3,5-dibromo-1-pentyl-1H-1,2,4-triazole likely follows methods analogous to those for its methyl and nonyl counterparts:

  • Bromination of 1-Pentyl-1H-1,2,4-triazole:

    • Parent triazole is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in an inert solvent (e.g., dichloromethane) at 0–25°C.

    • Selective bromination occurs at the 3- and 5-positions due to electron-rich nitrogen atoms directing electrophilic substitution .

  • Alternative Route via Lithiation:

    • As demonstrated in dibromo-triazole derivatives , bromine atoms may undergo lithium-halogen exchange with butyllithium, enabling subsequent functionalization.

Reactivity Profile

  • Nucleophilic Substitution: Bromine atoms at positions 3 and 5 are susceptible to substitution with amines, thiols, or alkoxides.

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could replace bromines with aryl or alkyl groups .

  • Thermal Stability: Analogous compounds decompose above 200°C, suggesting similar stability for the pentyl variant .

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (Predicted):

    • Pentyl chain protons: δ 0.88 (t, 3H), 1.26–1.34 (m, 4H), 1.76 (quin, 2H), 4.32 (t, 2H, N–CH₂).

    • Triazole ring protons: δ 8.21 (s, 1H, H-2).

  • MS (ESI+): m/z 298.97 [M+H]⁺.

Thermodynamic and Solubility Properties

  • Melting Point: Estimated 80–90°C (based on methyl analog: 85–90°C ).

  • LogP: Calculated value ~2.5 (higher than methyl analog’s 1.34 ), indicating greater lipophilicity.

  • Solubility: Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, ethanol).

Biological and Industrial Applications

Antifungal and Herbicidal Activity

Triazole derivatives are widely used in agrochemistry. The nonyl analog exhibits fungicidal activity by disrupting fungal membrane integrity. The pentyl variant may share this mechanism, with enhanced bioavailability due to moderate alkyl chain length.

Material Science Applications

Halogenated triazoles serve as ligands in coordination chemistry. The pentyl group could stabilize metal complexes for catalytic applications .

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